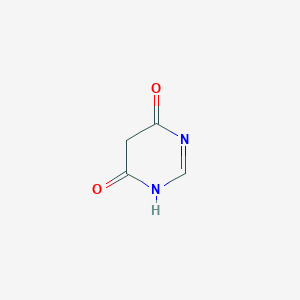

4,6(1H,5H)-Pyrimidinedione

描述

4,6(1H,5H)-Pyrimidinedione is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4,6(1H,5H)-Pyrimidinedione, also known as thiobarbituric acid derivative, is a compound that has been found to have broad-spectrum antiviral activity against enveloped viruses . The primary target of this compound is the viral envelope of these viruses .

Mode of Action

The compound interacts with the viral envelope, affecting the fluidity of the lipid bilayer . This interaction compromises the efficiency of virus-cell fusion, thereby preventing viral entry into the host cell . This mode of action is selective for enveloped viruses and is linked to the compound’s lipid oxidation ability .

Biochemical Pathways

It is known that the compound interferes with the process of virus-cell fusion, a critical step in the viral life cycle . By preventing this fusion, the compound effectively stops the virus from entering host cells and replicating.

Result of Action

The primary result of this compound’s action is the prevention of viral entry into host cells . By interfering with virus-cell fusion, the compound effectively inhibits viral replication. This broad-spectrum antiviral activity could potentially be leveraged for the treatment of various viral infections.

Action Environment

It is known that the compound’s antiviral activity is selective for enveloped viruses , suggesting that the presence and characteristics of the viral envelope could be important factors

属性

IUPAC Name |

1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYWAUCHUMJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377911 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25286-58-2 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 4,6(1H,5H)-pyrimidinediones and what are some common substitutions?

A1: 4,6(1H,5H)-Pyrimidinediones are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 5. These positions typically exist as imide groups and are often found in their keto tautomeric form. Substitutions at positions 1, 3, and 5 are common and significantly influence the compound's properties. For example, thiobarbituric acid, a widely studied derivative, features a thioxo group at position 2. Various aryl and alkyl substituents can be found at other positions. [, , , , , , , , , , , , ]

Q2: Can you provide examples of how structural modifications impact the biological activity of 4,6(1H,5H)-pyrimidinedione derivatives?

A2: Research shows a strong correlation between the structure of 4,6(1H,5H)-pyrimidinediones and their biological activity. For instance, introducing a phenylalkyl group at the nitrogen atom can lead to photocyclization reactions upon UV irradiation, forming bicyclic fused pyrimidine derivatives with potentially different pharmacological profiles. [] Another study demonstrated the synthesis of 5-hetero-substituted dihydro-4,6(1H,5H)-pyrimidinediones for potential anticonvulsant activity. [] Furthermore, incorporating phenothiazine moieties led to compounds with promising antidepressant activity in comparison to imipramine. []

Q3: What are the known applications of this compound derivatives in medicinal chemistry?

A3: 4,6(1H,5H)-pyrimidinediones and their derivatives exhibit a wide range of pharmacological activities. Notably, thiobarbituric acid derivatives like thiopental sodium are used as intravenous anesthetics in human and veterinary medicine due to their rapid onset and short duration of action. [] Other derivatives have shown potential as anticonvulsants, antidepressants, and antiparkinsonian agents. [, , ] Additionally, research suggests potential antimicrobial activity for certain 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo)dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones. [, ]

Q4: Are there any studies on the photochemical properties of 4,6(1H,5H)-pyrimidinediones?

A4: Yes, research indicates that 4,6(1H,5H)-pyrimidinediones can undergo photochemical transformations. For example, UV irradiation of 2-thiophenobarbital in alcoholic solutions leads to the formation of primidone, a known antiepileptic drug. This reaction highlights the potential for using photochemical methods to synthesize pharmacologically active compounds from this compound derivatives. []

Q5: What analytical techniques are commonly employed to characterize and study 4,6(1H,5H)-pyrimidinediones?

A5: Various analytical techniques are utilized to characterize and study 4,6(1H,5H)-pyrimidinediones. X-ray crystallography plays a crucial role in elucidating the crystal structures and understanding the conformational preferences of these compounds. [, ] Spectroscopic methods, including NMR and IR spectroscopy, are essential for structural confirmation and studying the electronic properties of the molecules. Furthermore, techniques like mass spectrometry are used to determine molecular weight and elemental composition. [, , , ]

Q6: Have any computational studies been conducted on 4,6(1H,5H)-pyrimidinediones?

A6: While the provided abstracts don't mention specific computational studies on 4,6(1H,5H)-pyrimidinediones, one study investigated the mechanism of Knoevenagel condensation reactions involving thiobarbituric acid using theoretical calculations. This research emphasizes the applicability of computational chemistry in understanding the reactivity and reaction pathways of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)